An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
CAS Number: 1003043-49-9
This technical guide provides a comprehensive overview of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Introduction: The Emerging Role of Functionalized Pyridine Boronic Acids
Heterocyclic boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, pyridine boronic acids have garnered substantial interest due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals.[3] The subject of this guide, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, is a functionalized pyridine boronic acid that combines the reactivity of the boronic acid group with a flexible, basic side chain, making it a valuable tool for introducing specific pharmacophoric features into target molecules.
The presence of the 6-(3-(dimethylamino)propoxy) substituent imparts unique properties to the pyridine ring, influencing its electronics and solubility, which can be strategically exploited in drug design.[4] This guide will delve into the technical specifics of this compound, from its synthesis and handling to its application in cutting-edge research.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for interpreting its biological activity.
| Property | Value | Source |
| CAS Number | 1003043-49-9 | [5][6][7] |
| Molecular Formula | C10H17BN2O3 | [8] |
| Molecular Weight | 224.07 g/mol | [5] |
| IUPAC Name | [6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | [5] |
| Appearance | Typically a solid | N/A |
| Solubility | Expected to have moderate solubility in polar organic solvents | [9] |
Structural Representation:
Caption: 2D structure of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid.
Synthesis and Stability Considerations
The synthesis of 6-alkoxypyridine-3-boronic acids, including the title compound, generally relies on established organometallic methodologies. The most common and scalable approach is the halogen-metal exchange of a suitable halo-pyridine precursor followed by borylation.[1]
General Synthetic Strategy
The logical precursor for this synthesis is a 5-halo-2-(3-(dimethylamino)propoxy)pyridine. The synthesis can be conceptualized in the following workflow:
Caption: General synthetic workflow for the target boronic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative synthesis based on procedures for analogous 6-alkoxypyridine-3-boronic acids.[1]
Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 3-(dimethylamino)propan-1-ol (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Add 5-bromo-2-fluoropyridine (1.0 eq.) to the reaction mixture and continue to reflux for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
-
Dissolve 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 3 N hydrochloric acid.
-
Adjust the pH to neutral or slightly basic with an aqueous base (e.g., sodium hydroxide).
-
Extract the aqueous layer with an organic solvent to remove non-polar impurities.
-
Carefully acidify the aqueous layer to precipitate the boronic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Stability and Handling
Pyridine boronic acids can exhibit instability, particularly those with the boronic acid group at the 2-position, which are prone to protodeboronation. However, 3-pyridinylboronic acids generally show good stability. The electron-donating nature of the 6-alkoxy group can further influence the stability and reactivity of the C-B bond.
For long-term storage, it is advisable to keep (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in a cool, dry place under an inert atmosphere. As with many boronic acids, it may exist in equilibrium with its anhydride (a boroxine). This does not typically affect its reactivity in cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in drug discovery is as a building block for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. A notable area of research where this and structurally similar boronic acids have shown significant promise is in the development of bacterial efflux pump inhibitors.
Inhibition of the NorA Efflux Pump in Staphylococcus aureus
Multidrug resistance in bacteria is a major global health threat, and the overexpression of efflux pumps is a significant mechanism by which bacteria expel antibiotics.[4][10] The NorA efflux pump in Staphylococcus aureus is responsible for resistance to a broad range of antimicrobial agents, including fluoroquinolones.[11]
Research has identified that certain 6-substituted pyridine-3-boronic acids can act as potent inhibitors of the NorA efflux pump.[4] Although not explicitly the title compound, structurally related molecules like 6-(3-phenylpropoxy)pyridine-3-boronic acid have been shown to potentiate the activity of antibiotics such as ciprofloxacin against NorA-overexpressing strains of S. aureus.[4] This is achieved by inhibiting the pump's ability to extrude the antibiotic, thereby increasing its intracellular concentration and restoring its efficacy.
Caption: Mechanism of NorA efflux pump inhibition.
The crucial role of the boronic acid moiety has been demonstrated, as analogous compounds lacking the boron atom show no inhibitory activity.[10][11] This highlights the potential of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid as a scaffold for developing novel adjuvants to overcome antibiotic resistance.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[12][13] (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the substituted pyridine ring into a wide range of organic molecules.
General Reaction Scheme
Where:
-
Ar-X is an aryl or heteroaryl halide (or triflate).
-
(HO)2B-Py' is (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid.
-
Pd catalyst is a palladium(0) species, often generated in situ.
-
Base is required for the transmetalation step.
Key Considerations for Successful Coupling
-
Catalyst Choice: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable phosphine ligand.[14][15][16] The choice of ligand can be critical, especially for challenging substrates.[13]
-
Base Selection: An appropriate base is essential for the reaction to proceed. Common bases include aqueous solutions of Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.[17][18][19] The basicity and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.[18][19]
-
Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, often in the range of 80-120 °C.[16][20]
Exemplary Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.
-
To a reaction vessel, add the aryl bromide (1.0 eq.), (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture with stirring to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Conclusion
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its utility in the robust Suzuki-Miyaura cross-coupling reaction, makes it an attractive reagent for the construction of complex molecular architectures. The demonstrated potential of structurally similar compounds to act as bacterial efflux pump inhibitors underscores the importance of this scaffold in the ongoing search for new strategies to combat antibiotic resistance. This guide has provided a comprehensive technical overview to aid researchers in the effective utilization of this important chemical entity.
References
-
Fontaine, F., et al. (2014). First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. Journal of Medicinal Chemistry, 57(5), 2135-2146. Available at: [Link]
-
Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]
-
ACS Publications. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. Journal of Medicinal Chemistry. Available at: [Link]
-
Journal of Medicinal Chemistry. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. ACS Publications. Available at: [Link]
-
Deng, H., & Wang, Q. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 390-422. Available at: [Link]
-
Semantic Scholar. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. Available at: [Link]
-
Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(9), 2855-2858. Available at: [Link]
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. Available at: [Link]
-
ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773-1775. Available at: [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
White Rose Research Online. (2018). An alkyne diboration/6π-electrocyclization strategy for the synthesis of pyridine boronic acid derivatives. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
NIH. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]
-
Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available at: [Link]
-
SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
NIH. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
-
Cas-ms.com. (n.d.). 1003043-49-9_(6-(3-(DIMETHYLAMINO)PROPOXY)PYRIDIN-3-YL)BORONIC ACID. Available at: [Link]
-
PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid | 1003043-49-9 [sigmaaldrich.com]
- 6. (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid [cymitquimica.com]
- 7. (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid | 1003043-49-9 [sigmaaldrich.cn]
- 8. (6-(3-(DIMETHYLAMINO)PROPOXY)PYRIDIN-3-YL)BORONIC ACID_cas号1003043-49-9_[6-[3-(dimethylamino)propoxy - CAS信息网 [cas-news.com]
- 9. CAS 612845-44-0: 6-Ethoxypyridine-3-boronic acid [cymitquimica.com]
- 10. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
